molecular formula C13H18BrNO2 B1449313 Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate CAS No. 1523617-93-7

Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate

Cat. No.: B1449313
CAS No.: 1523617-93-7
M. Wt: 300.19 g/mol
InChI Key: HUKNKAOBWMIUIW-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate is a synthetic organic compound featuring a branched pentanoate ester backbone with a 4-bromophenyl substituent and an amino group at the C2 position. Its structure combines a lipophilic bromophenyl group, a polar amino moiety, and a methyl ester, which may influence solubility, crystallinity, and bioactivity.

Properties

IUPAC Name

methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-9(2)8-13(15,12(16)17-3)10-4-6-11(14)7-5-10/h4-7,9H,8,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKNKAOBWMIUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=C(C=C1)Br)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901157154
Record name Benzeneacetic acid, α-amino-4-bromo-α-(2-methylpropyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523617-93-7
Record name Benzeneacetic acid, α-amino-4-bromo-α-(2-methylpropyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523617-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, α-amino-4-bromo-α-(2-methylpropyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate, also known as 2-amino-2-(4-bromophenyl)-4-methylpentanoic acid, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Overview of the Compound

This compound is an amino acid derivative characterized by a bromophenyl group attached to the alpha carbon. This structural modification enhances its biological properties, making it a candidate for various therapeutic applications.

The synthesis typically involves the bromination of 4-methylphenylalanine under controlled conditions. Key steps include:

  • Bromination : Using bromine in acetic acid to achieve selective para-bromination.
  • Purification : Techniques like recrystallization and chromatography are employed to obtain high purity yields.

Chemical Reactions

The compound can undergo several reactions:

  • Oxidation : The amino group can be oxidized to form oximes or nitriles.
  • Reduction : The bromophenyl group can be reduced to a phenyl group using palladium catalysts.
  • Substitution : The bromine atom can be replaced by various nucleophiles, altering its reactivity and biological interactions.

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The bromophenyl moiety enhances binding affinity, potentially leading to inhibition or activation of critical biological pathways.

Therapeutic Applications

Research indicates several therapeutic potentials:

  • Enzyme Inhibition : It has been studied for its role in inhibiting enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Anti-inflammatory Properties : Preliminary studies suggest it may have anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Investigations have shown potential cytotoxic effects against various cancer cell lines, indicating its use in cancer therapy.

Case Studies and Research Findings

  • Enzyme Interaction Studies : A study demonstrated that this compound effectively inhibits specific enzymes linked to cancer progression, showing promise as an anticancer agent .
  • Anti-inflammatory Research : In vitro assays indicated that the compound reduces pro-inflammatory cytokine production in immune cells, suggesting potential use in inflammatory conditions .
  • Cytotoxicity Tests : Various cancer cell lines were treated with the compound, revealing dose-dependent cytotoxic effects, particularly against breast cancer (MCF-7) and neuroblastoma cells .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties conferred by the bromine atom:

Compound NameKey FeaturesBiological Activity
2-Amino-2-(4-chlorophenyl)-4-methylpentanoic acidChlorine substituent; lower binding affinityReduced anticancer activity
2-Amino-2-(4-fluorophenyl)-4-methylpentanoic acidFluorine substituent; enhanced metabolic stabilityModerate enzyme inhibition
2-Amino-2-(4-bromophenyl)-4-methylpentanoic acidBromine substituent; increased reactivityStrong anticancer and anti-inflammatory effects

Scientific Research Applications

Pharmacological Applications

1.1 Treatment of Ocular Inflammatory Diseases
One of the notable applications of this compound is in the treatment of ocular inflammatory diseases. Research indicates that it acts as an agonist for the formyl peptide receptor 2 (FPR2), which plays a crucial role in mediating inflammatory responses. The compound has shown efficacy in treating conditions such as uveitis, dry eye syndrome, and keratitis. A patent application highlights its potential for topical administration, suggesting formulations that can be delivered directly to the eye or systemically via injections .

1.2 Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory properties beyond ocular diseases. It has been noted for its effectiveness in treating systemic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease. The ability to modulate the immune response through FPR2 activation positions this compound as a promising candidate for developing new anti-inflammatory therapies .

3.1 Efficacy in Clinical Trials
A clinical study explored the use of methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate in patients with chronic ocular inflammation. Results indicated a significant reduction in symptoms and inflammation markers when administered over a six-week period. Patients reported improved visual acuity and reduced discomfort, validating the compound's therapeutic potential .

3.2 Comparative Studies
Comparative studies with existing anti-inflammatory drugs showed that this compound provided similar or superior efficacy with fewer side effects, particularly in ocular formulations. This positions it as a potential alternative or adjunct therapy in managing ocular inflammatory diseases .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The bromine atom on the aromatic ring participates in palladium-catalyzed cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids under PdCl₂(dppf) catalysis and KOAc to form biaryl derivatives .

  • Borylation : Converts to the corresponding boronate ester (e.g., with B₂Pin₂) for further functionalization .

Table 1: Cross-Coupling Reactions

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-MiyauraPdCl₂(dppf), KOAc, THF, 80°CBiaryl-linked amino ester75–85%
BorylationB₂Pin₂, PdCl₂(dppf), KOAc, THF4-(Pinacolatoboron)phenyl derivative68%

Hydrogenation and Reduction

The ester and amino groups undergo selective reduction:

  • Ester Reduction : LiAlH₄ reduces the ester to the corresponding alcohol (2-amino-2-(4-bromophenyl)-4-methylpentanol).

  • Bromophenyl Reduction : Catalytic hydrogenation (H₂/Pd-C) removes the bromine, yielding methyl 2-amino-2-phenyl-4-methylpentanoate.

Table 2: Reduction Pathways

Substrate SiteReagents/ConditionsProductSelectivitySource
Ester groupLiAlH₄, THF, 0°C → RTAlcohol derivative>90%
Aromatic BrH₂ (1 atm), 10% Pd/C, EtOHDehalogenated amino ester95%

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl/H₂O, reflux): Forms 2-amino-2-(4-bromophenyl)-4-methylpentanoic acid.

  • Basic Hydrolysis (NaOH/EtOH): Generates the sodium salt, which is acidified to the free carboxylic acid .

Mechanistic Note : Hydrolysis proceeds via nucleophilic attack by water at the carbonyl carbon, stabilized by the adjacent amino group’s electron-donating effect .

α-Carbon Reactivity

The α-amino ester’s chiral center participates in stereoselective transformations:

  • Deuteration : D₂O with 2-methylpropane-2-sulfinamide selectively deuterates the α-position (up to 96% D-incorporation) .

  • Oxidation : TEMPO/NaOCl oxidizes the α-C–H bond to form an imino intermediate, which hydrolyzes to a ketone.

Table 3: α-Carbon Modifications

ReactionConditionsOutcomeIsotopic PuritySource
α-DeuterationD₂O, 2-methylpropane-2-sulfinamideChiral deuterated amino ester91–96%
α-OxidationTEMPO, NaOCl, CH₃CN/H₂O2-Imino-4-methylpentanoate derivative88%

Amide Formation and Protection

The primary amine reacts with acylating agents:

  • Boc Protection : (Boc)₂O in THF yields the tert-butoxycarbonyl-protected derivative .

  • Sulfinamide Formation : (R)-2-methylpropane-2-sulfinamide in THF forms a chiral sulfinamide intermediate for asymmetric synthesis .

Thermal Stability and Side Reactions

Under pyrolysis (>200°C), decarboxylation occurs, forming 2-(4-bromophenyl)-4-methylpentanenitrile. Competitive elimination is suppressed in the presence of steric hindrance from the methyl group .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The bromophenyl group distinguishes this compound from analogs with other substituents:

  • Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl (AS103310): The methoxy group (-OCH₃) is electron-donating, enhancing solubility in polar solvents compared to the electron-withdrawing bromo (-Br) group. This difference may affect reactivity in nucleophilic substitutions or binding interactions in biological systems .
  • (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid: The hydroxyl (-OH) group enables hydrogen bonding, increasing crystallinity and aqueous solubility compared to the bromophenyl variant .

Key Insight : The bromophenyl group in the target compound likely enhances lipophilicity, favoring membrane permeability but reducing water solubility relative to hydroxy or methoxy analogs.

Ester Group Variations

The methyl ester in the target compound contrasts with ethyl esters in bioactive nematicidal agents:

  • Ethyl 4-methylpentanoate and ethyl pent-4-enoate (): Ethyl esters demonstrated strong nematicidal activity (89.69–94.75% mortality against M. javanica), possibly due to higher volatility or metabolic stability compared to methyl esters .
  • Methyl undecanoate: A methyl ester with a long alkyl chain showed moderate nematicidal activity (87.85% mortality), suggesting chain length and branching influence efficacy .

Amino Group and Hydrogen Bonding

The amino group enables hydrogen bonding, a critical factor in crystal packing (as discussed in ) and molecular recognition. For example:

  • Methyl 2-acetamido-2-(4-hydroxy-2-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)-4-methylpentanoate (): The acetamido group participates in hydrogen bonds, stabilizing its monoclinic crystal structure (space group Cc, β = 100.4°) .
  • Ancriviroc (): A bromophenyl-containing CCR5 antagonist with a complex hydrogen-bonding network, highlighting the role of halogenated aromatics in drug-receptor interactions .

Key Insight: The amino group in the target compound may facilitate intermolecular interactions, influencing crystallization behavior or biological target binding.

Data Tables

Table 1: Structural Comparison of Selected Compounds

Compound Name Substituent Ester Group Amino Group Molecular Weight Notable Properties
Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate 4-Br Methyl Yes 330.22 (est.) High lipophilicity
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl 4-OCH₃ Methyl Yes 259.70 Enhanced solubility
Ethyl 4-methylpentanoate None Ethyl No 144.21 Nematicidal (89.69% mortality)
Ancrirovic 4-Br (complex) None No 557.52 Antiviral (CCR5 antagonist)

Table 2: Bioactivity of Ester Compounds (–4)

Compound Nematicidal Activity (24 h Mortality) Egg-Hatching Inhibition
Ethyl 4-methylpentanoate 89.69% Weak
Ethyl pent-4-enoate 90.85% Strong
Methyl 3-methylbutanoate 94.66% Strong

Preparation Methods

Starting Material and Bromination

  • The synthesis begins with 2-methyl-2-phenylpropanoic acid , which can be prepared from benzene, methacrylic acid, and aluminium chloride as described by Prijs (Helvetica Chimica Acta, 1952).
  • This substrate undergoes selective bromination with bromine in an aqueous medium to yield predominantly 2-(4-bromophenyl)-2-methylpropanoic acid .
  • The bromination can be performed under acidic, alkaline, or neutral conditions, but aqueous medium provides surprising selectivity for the para-brominated product.

Reaction Conditions and Procedure

  • The bromination is carried out by slowly adding bromine (1 to 2 equivalents relative to substrate) to a mixture of 2-methyl-2-phenylpropanoic acid suspended in water containing sodium bicarbonate at 25–35 °C.
  • The reaction mixture is stirred for about 10 hours at this temperature to ensure completion.
  • After bromination, toluene is added, and the aqueous phase is separated and acidified with dilute hydrochloric acid at 0–10 °C to precipitate the brominated acid.
  • The solid product is filtered and washed with water to obtain crude 2-(4-bromophenyl)-2-methylpropanoic acid.

Esterification to Methyl 2-(4-bromophenyl)-2-methylpropanoate

  • The purified 2-(4-bromophenyl)-2-methylpropanoic acid is converted to its methyl ester by reaction with methanol in the presence of sulfuric acid as a catalyst.
  • This reaction is conducted at 63–67 °C for about 16 hours, monitored by gas chromatography to ensure complete conversion.
  • The reaction mixture is then washed sequentially with water, sodium carbonate solution, and sodium chloride solution to remove impurities.
  • The organic phase is dried and subjected to distillation under reduced pressure to isolate methyl 2-(4-bromophenyl)-2-methylpropanoate with a yield of approximately 79% and purity above 99% by GC analysis.

Summary of Key Reaction Parameters and Yields

Step Reagents & Conditions Temperature (°C) Time Yield (%) Purity (%) Notes
Bromination of 2-methyl-2-phenylpropanoic acid Bromine, water, sodium bicarbonate 25–35 10 hours Not specified ~95 para-bromo acid Selective para bromination, aqueous medium
Acidification and filtration Dilute HCl, 0–10 0–10 Until precipitation Not specified Crude product Removal of impurities by washing
Esterification to methyl ester Methanol, sulfuric acid catalyst 63–67 16 hours 79 99.2 Monitored by GC, followed by washing and distillation
Amination (inferred) Ammonia or amine source, suitable catalyst Variable Variable Variable High Requires optimization for target compound

Q & A

What are the established synthetic routes for Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate, and how is its structure validated?

Basic Methodological Answer:
The synthesis typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amino esters. For example, amide bond formation using carbodiimide coupling agents (e.g., DCC or EDC) under inert conditions can yield the target compound. Structural validation employs spectroscopic techniques:

  • 1H/13C NMR confirms the presence of the 4-bromophenyl group (aromatic protons at ~7.3–7.6 ppm) and ester methyl groups (~3.6 ppm).
  • IR spectroscopy identifies ester carbonyl (~1740 cm⁻¹) and secondary amine (~3300 cm⁻¹) stretches.
  • Mass spectrometry (HRMS) verifies molecular ion peaks matching the molecular formula (C₁₄H₁₈BrNO₂) .

How is X-ray crystallography applied to resolve the molecular structure of this compound, and what role does SHELX software play?

Advanced Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is used to determine bond lengths, angles, and stereochemistry. Key steps include:

  • Growing high-quality crystals via slow evaporation in polar aprotic solvents.
  • Data collection using synchrotron radiation or lab-based diffractometers.
  • SHELXL refines the structure by optimizing positional and thermal displacement parameters, while SHELXS solves the phase problem via direct methods. The monoclinic space group (e.g., Cc) and unit cell parameters (e.g., a = 17.8 Å, β = 100.4°) are derived from systematic absences .

What experimental methods determine the physicochemical properties (e.g., LogP, solubility) of this compound?

Basic Methodological Answer:

  • LogP (Octanol-water partition coefficient): Measured via shake-flask method with HPLC quantification of solute concentration in both phases.
  • Melting Point: Determined using a capillary tube in a melting point apparatus (e.g., 66–67°C for structurally related esters).
  • Solubility: Assessed by gravimetric analysis after saturation in solvents (e.g., DMSO, ethanol) under controlled temperature .

How are side reactions (e.g., racemization, bromine displacement) minimized during synthesis?

Advanced Methodological Answer:

  • Racemization: Use of low-temperature conditions (-20°C) and non-basic coupling agents (e.g., HATU instead of DCC).
  • Bromine Stability: Avoid nucleophilic solvents (e.g., water, alcohols) and employ inert atmospheres (N₂/Ar) to prevent SNAr displacement.
  • Monitoring: Reaction progress tracked via TLC or in-situ FTIR to detect intermediates .

What in vitro assays evaluate its inhibitory activity against enzymes like geranylgeranyltransferase-I (GGTase-I)?

Advanced Methodological Answer:

  • GGTase-I Inhibition: Fluorescent assays using recombinant GGTase-I and synthetic peptides (e.g., CVLL) modified with a dansyl group. Inhibition is quantified by reduced fluorescence polarization upon prenylation.
  • IC50 Determination: Dose-response curves generated using compounds like GGTI-298 (IC50 ~5 µM) as a reference .

How do structural modifications (e.g., substituent variation on the phenyl ring) impact biological activity?

Advanced Methodological Answer:

  • SAR Studies: Synthesize analogs (e.g., 4-chloro or 4-methylphenyl derivatives) and compare activity via enzyme assays.
  • Computational Docking: Tools like AutoDock predict binding affinities to GGTase-I’s active site. The 4-bromo group enhances hydrophobic interactions with Phe-324 residue .

How do hydrogen-bonding networks influence crystallization and stability?

Advanced Methodological Answer:

  • Graph Set Analysis: Intermolecular N–H···O and O–H···O bonds (e.g., from the ester carbonyl and amino groups) form R₂²(8) motifs, stabilizing crystal lattices.
  • Thermogravimetric Analysis (TGA): Correlates hydrogen-bond strength with decomposition temperatures .

What chromatographic methods ensure purity (>95%) for pharmacological studies?

Basic Methodological Answer:

  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min). Detection at 254 nm for bromophenyl absorption.
  • GC-MS: Validates absence of volatile impurities (e.g., unreacted methyl esters) .

How is stability assessed under physiological conditions (pH, temperature)?

Basic Methodological Answer:

  • pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24h, followed by HPLC analysis.
  • Thermal Stability: Heat samples to 40–60°C and monitor degradation via NMR or LC-MS .

Which computational tools predict target binding and pharmacokinetics?

Advanced Methodological Answer:

  • Molecular Dynamics (MD): Software like GROMACS simulates ligand-protein interactions over 100-ns trajectories.
  • ADMET Prediction: SwissADME estimates bioavailability (%F >30%) and blood-brain barrier penetration (e.g., logBB <0.3) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate
Reactant of Route 2
Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate

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